molecular formula C6H2Cl2F3N B1390642 2,4-Dichloro-5-(trifluoromethyl)pyridine CAS No. 888327-38-6

2,4-Dichloro-5-(trifluoromethyl)pyridine

Cat. No.: B1390642
CAS No.: 888327-38-6
M. Wt: 215.98 g/mol
InChI Key: HQEZKTVEZYMLRK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of both chlorine and trifluoromethyl groups attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including agrochemicals and pharmaceuticals .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling 2,4-Dichloro-5-(trifluoromethyl)pyridine . It is also advised to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The future applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine are promising. It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . Currently, several trifluoromethylpyridine derivatives are undergoing clinical trials .

Preparation Methods

The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common synthetic route involves the chlorination of 2-amino-5-methylpyridine, followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then reacted with hydrogen fluoride to yield the final product . Another method involves the chlorination of 2-chloro-5-methylpyridine, followed by further chlorination and fluorination steps .

Chemical Reactions Analysis

2,4-Dichloro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper(I) chloride, hydrogen fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,4-Dichloro-5-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products it can form.

Properties

IUPAC Name

2,4-dichloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEZKTVEZYMLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672350
Record name 2,4-Dichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-38-6
Record name 2,4-Dichloro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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